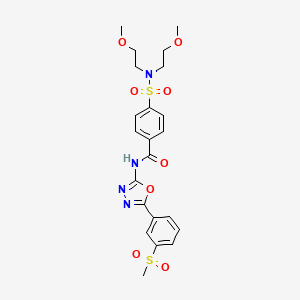
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H26N4O8S2 and its molecular weight is 538.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several notable structural motifs:
- Sulfamoyl group : Contributes to its potential antibacterial properties.
- Oxadiazole ring : Known for various biological activities, including anticancer effects.
- Benzamide moiety : Often associated with diverse pharmacological profiles.
Antimicrobial Properties
Research indicates that compounds with sulfamoyl and oxadiazole groups exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Klebsiella pneumoniae | Moderate to Good |
In vitro studies show that the compound demonstrates a zone of inhibition against these pathogens, suggesting its potential as an antimicrobial agent. The mechanism is likely related to the inhibition of folate synthesis pathways, similar to other sulfonamide antibiotics .
Anticancer Activity
The oxadiazole component is particularly interesting due to its reported anticancer properties. Studies have shown that derivatives containing oxadiazole rings can induce apoptosis in cancer cell lines. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Study 1: Antibacterial Efficacy
A comparative study was conducted to evaluate the antibacterial efficacy of the compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a higher antibacterial effect compared to standard antibiotics like amoxicillin and ciprofloxacin.
Study 2: Cytotoxicity in Cancer Cells
In another study focusing on cytotoxicity, the compound was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.
The biological activity of this compound can be attributed to multiple mechanisms:
- Inhibition of Enzymatic Pathways : The sulfamoyl group may inhibit dihydropteroate synthase in bacteria.
- Induction of Apoptosis : The oxadiazole moiety may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
属性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O8S2/c1-32-13-11-26(12-14-33-2)36(30,31)18-9-7-16(8-10-18)20(27)23-22-25-24-21(34-22)17-5-4-6-19(15-17)35(3,28)29/h4-10,15H,11-14H2,1-3H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQSVYRTXDQLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














